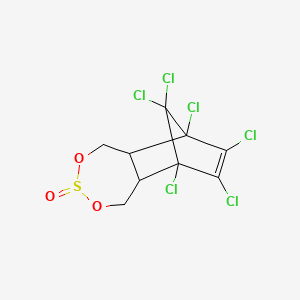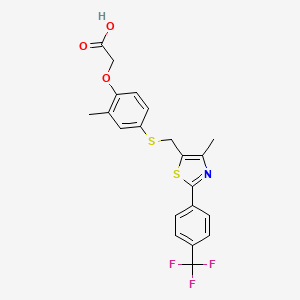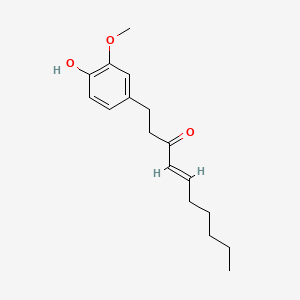
恩普罗斯替尔
描述
Enprostil is a synthetic prostaglandin analog designed to resemble dinoprostone. It is a highly potent inhibitor of gastric hydrochloric acid secretion and is primarily used in the treatment of peptic ulcer disease. Enprostil selectively binds to and activates the EP3 receptor, which distinguishes it from prostaglandin E2 that activates all four cellular receptors (EP1, EP2, EP3, and EP4) .
科学研究应用
Enprostil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their synthesis.
Biology: Investigated for its role in modulating inflammatory responses and cytokine production.
Medicine: Primarily used in the treatment of peptic ulcer disease due to its potent inhibition of gastric hydrochloric acid secretion. It has also been studied for its potential use in treating other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin receptors.
作用机制
Target of Action
Enprostil is a synthetic prostaglandin designed to resemble dinoprostone . It primarily targets the EP3 receptor , a subtype of the prostaglandin E2 (PGE2) receptors . These receptors play a crucial role in various physiological processes, including inflammation modulation and gastrointestinal tract protection .
Mode of Action
Unlike PGE2, which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4), enprostil is a more selective receptor agonist. It binds to and activates primarily the EP3 receptor . This selective activation is expected to result in a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of PGE2 .
Biochemical Pathways
Enprostil’s action revolves around its ability to mimic the effects of natural prostaglandins, particularly PGE2, on the gastric mucosa . Prostaglandins are lipid compounds that perform a variety of physiological functions, including the modulation of inflammation and protection of the gastrointestinal tract .
Pharmacokinetics
It’s known that enprostil can suppress gastric acid secretion by up to 80% for almost 12 hours after single doses . This suggests that enprostil has a significant bioavailability and a lasting effect on its target sites.
Result of Action
Enprostil has been found to be a highly potent inhibitor of gastric HCl secretion . This results in a decrease in the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease . Moreover, enprostil inhibits basal and postprandial gastrin release . Some evidence suggests that bicarbonate secretion is enhanced by enprostil , which could contribute to the mucosal protective effects of enprostil.
Action Environment
The efficacy of enprostil can be influenced by various environmental factors. For instance, the drug’s antisecretory properties can protect the gastric mucosa against aspirin-induced injury . The occurrence of side effects such as diarrhea, which happens in about 10% of patients, can affect the drug’s efficacy . It’s also prudent to avoid the use of enprostil in pregnant women until the drug’s abortifacient properties, if any, are clearly defined .
生化分析
Biochemical Properties
Enprostil, unlike prostaglandin E2 which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4 receptors), is a more selective receptor agonist as it binds to and activates primarily the EP3 receptor . This selective binding allows Enprostil to have a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of prostaglandin E2 .
Cellular Effects
Enprostil has been shown to have significant effects on various types of cells and cellular processes. It is a highly potent inhibitor of gastric HCl secretion . This inhibition of gastric acid secretion is observed up to 80% for almost 12 hours after single doses of Enprostil .
Molecular Mechanism
The molecular mechanism of Enprostil primarily involves its selective binding and activation of the EP3 receptor . This selective receptor activation is what allows Enprostil to exert its effects at the molecular level, including its potent inhibition of gastric HCl secretion .
Temporal Effects in Laboratory Settings
In pharmacological studies involving healthy volunteers and patients with inactive ulcer disease, it was observed that gastric acid secretion was suppressed by up to 80% for almost 12 hours after single doses of Enprostil .
Dosage Effects in Animal Models
In animal studies, high doses of Enprostil (60 and 250 µg/kg) increased mucus production as measured by the anthrone test . Furthermore, ethanol-induced damage to the microvasculature in rats was prevented by the ingestion of Enprostil 1 µg/kg .
Metabolic Pathways
As an analog of prostaglandin E2, it is likely that Enprostil interacts with similar enzymes and cofactors as prostaglandin E2 .
Transport and Distribution
Given its molecular structure and its analog nature to prostaglandin E2, it is likely that similar transporters or binding proteins are involved .
Subcellular Localization
Given its role in inhibiting gastric HCl secretion and its selective activation of the EP3 receptor, it is likely that Enprostil localizes to areas of the cell where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions: Enprostil is synthesized through a series of chemical reactions starting from readily available precursors. The synthetic route involves the formation of a cyclopentane ring, followed by the introduction of hydroxyl and phenoxy groups. Key steps include:
- Formation of the cyclopentane ring through a Diels-Alder reaction.
- Introduction of hydroxyl groups via selective oxidation.
- Addition of the phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Enprostil involves optimizing the synthetic route for large-scale manufacturing. This includes:
- Use of high-yielding catalysts to enhance reaction efficiency.
- Implementation of continuous flow reactors to maintain consistent reaction conditions.
- Purification of the final product through crystallization and chromatography techniques.
化学反应分析
Types of Reactions: Enprostil undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups through selective oxidation.
Reduction: Reduction of intermediate compounds to achieve the desired stereochemistry.
Substitution: Nucleophilic substitution to introduce the phenoxy group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as phenol in the presence of a base like sodium hydroxide.
Major Products Formed:
- The major product formed from these reactions is Enprostil itself, with intermediate compounds being transformed through each step of the synthetic route.
相似化合物的比较
Prostaglandin E2 (Dinoprostone): Activates all four prostaglandin receptors (EP1, EP2, EP3, and EP4).
Misoprostol: Another prostaglandin analog used to prevent gastric ulcers, but it activates multiple prostaglandin receptors.
Sulprostone: Selectively activates the EP3 receptor but has different pharmacokinetic properties.
Uniqueness of Enprostil: Enprostil’s uniqueness lies in its selective activation of the EP3 receptor, which allows it to inhibit gastric hydrochloric acid secretion effectively while minimizing side effects associated with the activation of other prostaglandin receptors. This selective action makes Enprostil a valuable therapeutic agent for treating peptic ulcer disease with a favorable safety profile .
属性
CAS 编号 |
73121-56-9 |
|---|---|
分子式 |
C23H28O6 |
分子量 |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1 |
InChI 键 |
PTOJVMZPWPAXER-FPXSIRDUSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
手性 SMILES |
COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C/[C@@H](COC2=CC=CC=C2)O |
规范 SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
外观 |
Solid powder |
Key on ui other cas no. |
105368-47-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















